molecular formula C27H28N4O8 B12370125 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

Cat. No.: B12370125
M. Wt: 541.6 g/mol
InChI Key: NTLFWFRQZSISIS-RDCYOVQCSA-N
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Description

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The synthetic route typically involves the use of advanced organic synthesis techniques, such as Diels-Alder reactions, oxidation, and reduction processes. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide stands out due to its unique hexacyclic structure and the presence of multiple functional groups. Similar compounds include other hexacyclic molecules with different substituents, which may have varying biological activities and chemical properties.

Properties

Molecular Formula

C27H28N4O8

Molecular Weight

541.6 g/mol

IUPAC Name

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide

InChI

InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1/i1D3,2D2

InChI Key

NTLFWFRQZSISIS-RDCYOVQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O

Origin of Product

United States

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